molecular formula C8H6BrNO2S B15202226 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B15202226
M. Wt: 260.11 g/mol
InChI Key: GLPAUGMJAMTYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the bromination of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products:

Mechanism of Action

The exact mechanism of action for 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with hydrogen or chlorine atoms, potentially leading to different pharmacological profiles .

Properties

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.11 g/mol

IUPAC Name

3-bromo-4-methylthieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C8H6BrNO2S/c1-10-5(8(11)12)2-6-7(10)4(9)3-13-6/h2-3H,1H3,(H,11,12)

InChI Key

GLPAUGMJAMTYOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C(=CS2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.